



# GR 64349 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	GR 64349	
Cat. No.:	B145177	Get Quote

## **Application Notes and Protocols for GR 64349**

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility and preparation of **GR 64349** for experimental use. **GR 64349** is a potent and highly selective tachykinin neurokinin 2 (NK2) receptor agonist, making it a valuable tool for research into NK2 receptor signaling and function.[1][2][3]

### **Physicochemical and Biological Properties**

Molecular Weight: 921.12 g/mol

Formula: C42H68N10O11S

Biological Activity: GR 64349 is a selective agonist for the NK2 receptor with an EC<sub>50</sub> of 3.7 nM in the rat colon.[1][2][3] It demonstrates over 1000-fold selectivity for the NK2 receptor compared to the NK1 receptor and over 300-fold selectivity compared to the NK3 receptor.[1] [2][3] Its activity has been demonstrated both in vitro and in vivo.[3]

# Data Presentation Solubility Data



The solubility of **GR 64349** in various solvents is summarized below. It is recommended to prepare stock solutions at a higher concentration and then dilute to the final working concentration for experiments.

Solvent	Concentration	Remarks	Source
Water	1 mg/mL	-	[3]
Water	≥ 50 mg/mL (54.28 mM)	Saturation point not determined.	[1]
DMSO	10 mM	-	[2]

## **Storage Conditions**

Proper storage is crucial to maintain the stability and activity of GR 64349.

Form	Storage Temperature	Duration	Source
Solid Powder	-80°C	2 years	[1]
-20°C	1 year	[1]	
4°C	6 months	[2]	_
In Solvent	-80°C	6 months	[1][2]
-20°C	1 to 6 months	[1][2]	

Note: When stored in solvent, it is advisable to use the solution within the recommended timeframe and avoid repeated freeze-thaw cycles.[1]

## **Experimental Protocols**

## Protocol 1: Preparation of a 1 mg/mL Stock Solution in Water

This protocol is suitable for experiments where an aqueous solution is required.



#### Materials:

- GR 64349 powder
- Sterile, purified water (e.g., Milli-Q or equivalent)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

#### Procedure:

- Weighing: Accurately weigh the desired amount of GR 64349 powder. For example, weigh 1
  mg of the compound.
- Reconstitution: Add the appropriate volume of sterile water to the vial containing the powder to achieve a final concentration of 1 mg/mL. For 1 mg of powder, add 1 mL of water.
- Dissolution: Gently vortex the solution until the powder is completely dissolved. Visually
  inspect the solution to ensure there are no visible particulates.
- Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the storage guidelines.[1][2][3]

## Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol is useful for creating a high-concentration stock solution that can be further diluted in aqueous buffers or cell culture media.

#### Materials:

- GR 64349 powder (MW: 921.12 g/mol )
- Anhydrous, sterile-filtered DMSO



- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

#### Procedure:

- Calculation: To prepare a 10 mM stock solution, you will need 9.2112 mg of GR 64349 per 1 mL of DMSO.
- Weighing: Accurately weigh approximately 9.2 mg of GR 64349 powder.
- Reconstitution: Add the calculated volume of DMSO to the vial. For example, if you weighed 9.21 mg, add 1 mL of DMSO.
- Dissolution: Vortex the solution thoroughly until all the solid is dissolved. The solution should be clear.
- Storage: Aliquot the DMSO stock solution and store at -20°C or -80°C.[2] When preparing
  working solutions, ensure the final concentration of DMSO in the experimental medium is low
  (typically <0.1%) to avoid solvent-induced artifacts.</li>

# Mandatory Visualizations Signaling Pathway of GR 64349 via the NK2 Receptor

**GR 64349**, as a selective NK2 receptor agonist, activates downstream signaling cascades upon binding to its G-protein coupled receptor.[4] This activation typically involves the Gq/11 family of G-proteins, leading to the stimulation of Phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).[5] IP<sub>3</sub> triggers the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates Protein Kinase C (PKC), culminating in various cellular responses such as smooth muscle contraction.[5][6][7]





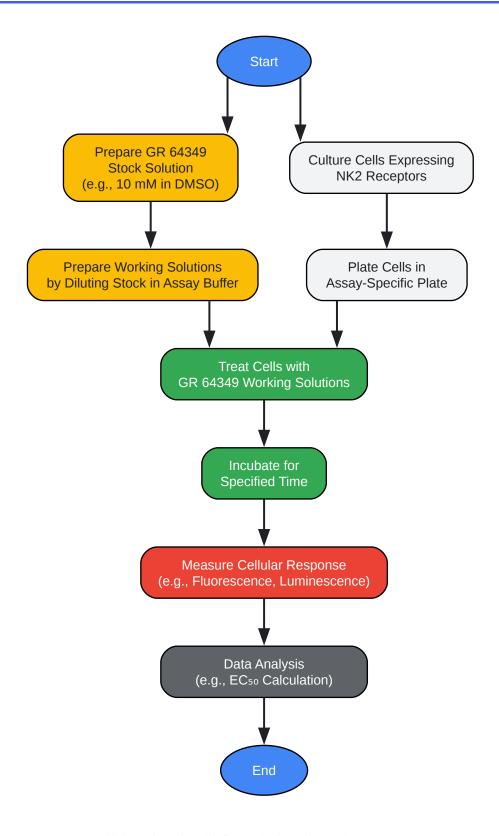
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Caption: GR 64349 signaling cascade via the NK2 receptor.

## **Experimental Workflow for In Vitro Cell-Based Assays**

The following diagram outlines a general workflow for utilizing **GR 64349** in cell-based experiments, such as calcium flux or inositol phosphate accumulation assays.[7][8]





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Caption: General workflow for in vitro experiments with **GR 64349**.



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